![molecular formula C22H21N5O3 B7703654 N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7703654.png)
N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide, also known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair and maintenance, and their inhibition has been shown to selectively kill cancer cells with defects in DNA repair pathways.
Wirkmechanismus
PARP enzymes play a crucial role in the repair of single-strand DNA breaks through the base excision repair pathway. Inhibition of PARP enzymes leads to the accumulation of DNA damage, which is particularly toxic to cancer cells that have defects in DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide selectively targets PARP 1 and 2 enzymes, leading to the accumulation of DNA damage and subsequent cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to selectively kill cancer cells with defects in DNA repair pathways, while sparing normal cells. This selectivity is due to the fact that normal cells are able to repair DNA damage through other pathways, while cancer cells with defects in DNA repair pathways are more reliant on PARP enzymes for DNA repair. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical and clinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide has several advantages for use in lab experiments, including its high potency and selectivity for PARP 1 and 2 enzymes, as well as its ability to selectively kill cancer cells with defects in DNA repair pathways. However, its limitations include its high cost and limited availability, as well as the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
There are several future directions for the study and development of N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide. These include exploring its potential use in combination with other anticancer agents, as well as its efficacy in the treatment of other types of cancer. Additionally, further research is needed to better understand the mechanisms underlying its selectivity for cancer cells with defects in DNA repair pathways, as well as to develop more efficient and cost-effective synthesis methods.
Synthesemethoden
N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide can be synthesized through a multi-step process involving the reaction of 7-methyl-1H-pyrazolo[3,4-b]quinoline with butylamine, followed by nitration and coupling with 3-nitrobenzoyl chloride. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide has been extensively studied in preclinical and clinical settings for its potential use as an anticancer agent. Its mechanism of action involves the inhibition of PARP enzymes, leading to the accumulation of DNA damage and subsequent cell death in cancer cells with defects in DNA repair pathways. This compound has shown promising results in clinical trials for the treatment of various types of cancer, including ovarian, breast, and prostate cancer.
Eigenschaften
IUPAC Name |
N-(1-butyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-3-4-10-26-21-18(13-15-9-8-14(2)11-19(15)23-21)20(25-26)24-22(28)16-6-5-7-17(12-16)27(29)30/h5-9,11-13H,3-4,10H2,1-2H3,(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGQERYYTSYTHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

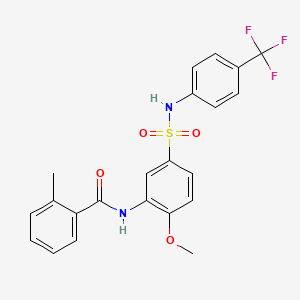
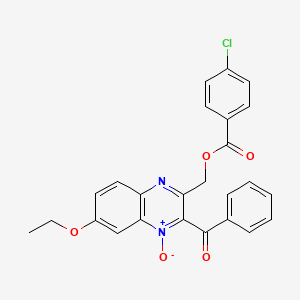
![N-(5-(1H-Benzo[d]imidazol-2-yl)-2-chlorophenyl)-3-methylbenzamide](/img/structure/B7703604.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7703611.png)
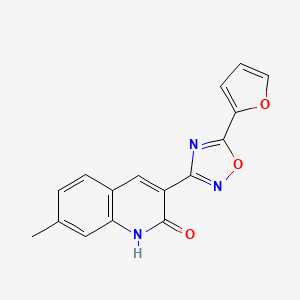
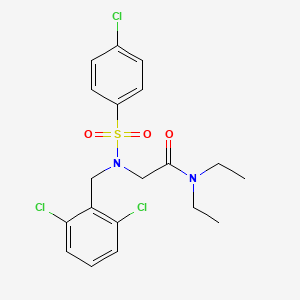

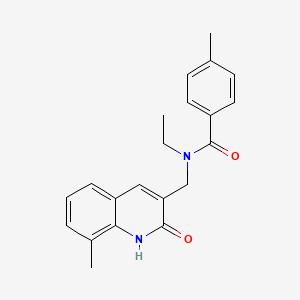
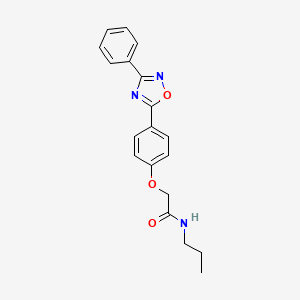
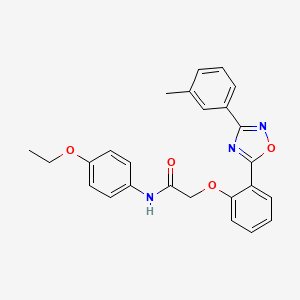
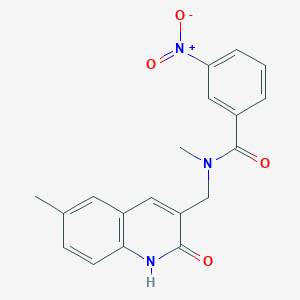
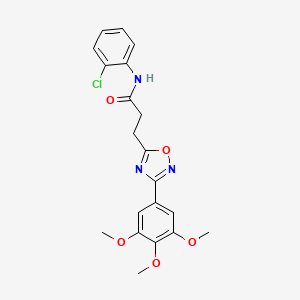
![4-fluoro-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7703684.png)
